
7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a fluorine atom, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to fit into the active sites of these targets, thereby inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 6-fluoroquinoline and 4-methylquinoline share structural similarities with the quinoline core.
Piperidine Derivatives: Compounds like 3,5-dimethylpiperidine and N-methylpiperidine have similar piperidine rings.
Sulfonyl Derivatives: Compounds such as 4-methylbenzenesulfonamide and benzenesulfonyl chloride share the sulfonyl group.
Uniqueness
The uniqueness of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one lies in its combination of structural features, which confer specific chemical properties and biological activities. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
7-(3,5-Dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound with potential applications in medicinal chemistry. Its unique structure combines a quinoline core with various functional groups, which may confer significant biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure, which includes a piperidine moiety and a sulfonyl group. The molecular formula is C24H27FN2O3S with a molecular weight of 442.55 g/mol. The presence of the fluorine atom and the sulfonyl group enhances its reactivity and pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C24H27FN2O3S |
Molecular Weight | 442.55 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural features allow it to fit into active sites, modulating the function of these targets. Key mechanisms include:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation: It can interact with receptors to influence signaling pathways related to inflammation and cancer.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity:
-
Antimicrobial Properties:
- The sulfonyl group enhances the compound's ability to penetrate bacterial membranes, showing effectiveness against various bacterial strains.
- In vitro studies reported significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Activity: A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers.
- Antimicrobial Efficacy: In a clinical setting, derivatives similar to this compound were tested against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated subjects compared to controls.
Properties
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-15-5-7-18(8-6-15)31(29,30)23-14-26(4)21-11-22(20(25)10-19(21)24(23)28)27-12-16(2)9-17(3)13-27/h5-8,10-11,14,16-17H,9,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSICBJULFYEZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)C)C)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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